
1,2,3,4-Tetrahydro-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-1,1’-binaphthalene is an organic compound with the molecular formula C20H18 It is a derivative of naphthalene, where the naphthalene ring system is partially hydrogenated
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,1’-binaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-1,1’-binaphthalene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and the use of robust catalysts .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydro-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones and other oxygenated derivatives.
Reduction: Leads to more saturated hydrocarbons.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-1,1’-binaphthalene involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
1,2,3,4-Tetrahydronaphthalene: A closely related compound with similar structural features but different reactivity and applications.
1,2,3,4-Tetraphenylnaphthalene: Another derivative with distinct properties and uses
Uniqueness: 1,2,3,4-Tetrahydro-1,1’-binaphthalene is unique due to its partially hydrogenated structure, which imparts specific chemical and physical properties. This makes it valuable in various synthetic and industrial applications, distinguishing it from fully aromatic or fully saturated analogs .
特性
CAS番号 |
199128-30-8 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC名 |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2 |
InChIキー |
XIBLJLTUROSMKI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B12569964.png)
![4-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B12569969.png)
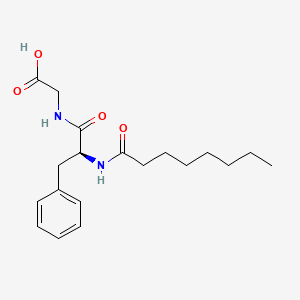
![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B12569985.png)
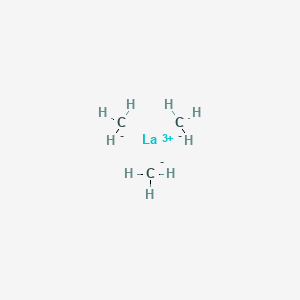
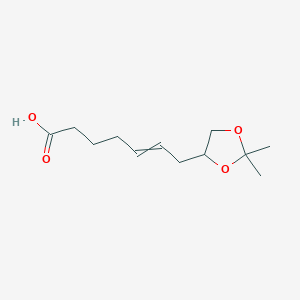
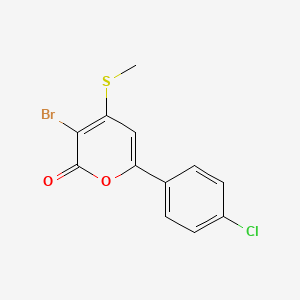
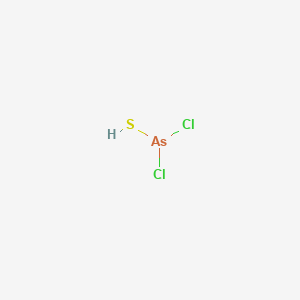
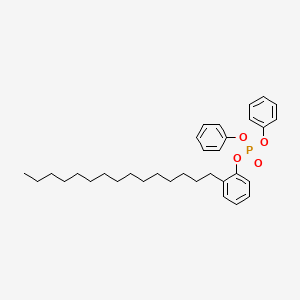
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
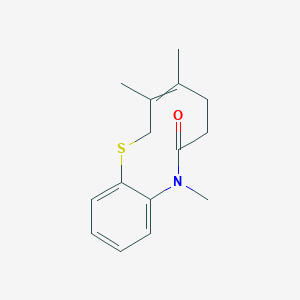
![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
